![molecular formula C14H11BrFNO2 B2527662 4-bromo-2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol CAS No. 1232823-57-2](/img/structure/B2527662.png)
4-bromo-2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol
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Description
“4-bromo-2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol” is a chemical compound . It has been used in various scientific studies due to its intricate structure, which offers a multitude of possibilities for research, ranging from drug development to organic synthesis.
Molecular Structure Analysis
The molecular formula of “4-bromo-2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol” is C14H11BrFNO2 . In the structure, the dihedral angle between the substituted benzene rings is 9.00 (11)° . Strong intra-molecular O-H⋯N hydrogen bonds generate S (6) ring motifs .
Scientific Research Applications
Metal Ion Sensing and Molecular Devices
One significant application of bromoaniline-based Schiff base chemosensors, closely related to 4-bromo-2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol, is in the selective detection of metal ions such as Cu2+ and Zn2+. These chemosensors have been utilized for constructing molecular memory devices due to their ability to detect metal ions through fluorescence quenching, demonstrating their potential in multisensoric properties and their use in environmental monitoring and bioimaging (Das et al., 2021).
Structural and Thermal Analysis
Another study explores the structural and thermal analyses of copper(II) and oxido-vanadium(IV) complexes derived from similar Schiff base ligands. These compounds exhibit distinct geometric structures and undergo thermal decomposition processes that are crucial for understanding their stability and reactivity in various chemical contexts (Takjoo et al., 2013).
Crystal Structure and DFT Studies
The crystal structures of certain bromophenyl iminomethyl-phenols have been detailed, providing insights into their intramolecular and intermolecular interactions. Such studies are fundamental for the design and development of new materials with specific optical or electronic properties (Ozek et al., 2007).
Computational Studies for Material Design
Density functional theory (DFT) calculations have been applied to similar compounds to investigate their molecular structure, electrostatic potential, and molecular orbital energies. These computational studies aid in predicting the compound's ability to bind metal centers and its stability, which is crucial for the development of new coordination compounds for catalysis or material science applications (Tanak, 2019).
Antibacterial and Antioxidant Activities
Schiff bases related to 4-bromo-2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol have been synthesized and evaluated for their antibacterial and antioxidant activities. These studies highlight the potential of such compounds in the development of new antimicrobial agents or antioxidants, contributing to the field of medicinal chemistry and pharmacology (Zhou et al., 2015).
properties
IUPAC Name |
4-bromo-2-[(3-fluoro-4-methoxyphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO2/c1-19-14-5-3-11(7-12(14)16)17-8-9-6-10(15)2-4-13(9)18/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIDZPFBPCTTND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)Br)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol |
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